5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at the 5-position and a cyclopropyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with 4-chloro-3-oxobutanoic acid under acidic conditions to form the pyrazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as solvent choice, temperature, and catalyst concentration is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-pyrazole-4-carboxylic acid: Lacks the cyclopropyl group but has similar reactivity.
3-cyclopropyl-1H-pyrazole-4-carboxylic acid: Similar structure but different substitution pattern.
1-methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide: Contains different functional groups but shares the pyrazole core.
Uniqueness
5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the chlorine atom and the cyclopropyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
CAS No. |
950859-94-6 |
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Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.6 |
Purity |
95 |
Origin of Product |
United States |
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